![molecular formula C8H18ClN3O B1423953 2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride CAS No. 1219968-12-3](/img/structure/B1423953.png)
2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride
Overview
Description
2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride, also known as 4-methyl-1-piperazinyl)-1-ethanone hydrochloride or MMPE hydrochloride, is a synthetic compound that has been widely studied in recent years due to its potential applications in the fields of medicine and biochemistry. MMPE hydrochloride is a derivative of the piperazine family of compounds, which are known for their ability to interact with a wide range of biological systems. MMPE hydrochloride is an important compound in the study of drug development, as it has been used to study the effects of various drugs on the human body.
Scientific Research Applications
Synthesis and Characterization
- Biginelli Synthesis : This compound has been utilized in the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing its role in developing diverse chemical structures (Bhat et al., 2018).
Antiviral Applications
- Anti-HIV Activity : In the realm of antiviral research, derivatives of this compound have been synthesized for potential application as non-nucleoside reverse transcriptase inhibitors in HIV treatment (Al-Masoudi et al., 2007).
Antimicrobial and Antifungal Activity
- Antibacterial and Antifungal Properties : Various azole-containing piperazine derivatives of this compound have shown significant antibacterial and antifungal activities, making them candidates for antimicrobial applications (Gan et al., 2010).
- Antifungal Metal Complexes : Metal complexes with this compound as a ligand have demonstrated notable antifungal activity, broadening its potential use in combating fungal infections (Raj & Patel, 2015).
Anti-Inflammatory and Analgesic Effects
- Anti-Inflammatory Activity : Derivatives of this compound have been explored for their anti-inflammatory properties, with some showing significant in-vitro and in-vivo activity (Ahmed et al., 2017).
- Analgesic Properties : Research has also shown that certain derivatives exhibit higher analgesic activity than aspirin, indicating its potential in pain management (Palaska et al., 1993).
Anticancer Research
- Anti-Cancer Activities : Various derivatives of this compound have been investigated for their anti-cancer properties, showing potential as treatments for different cancer types (Keefer, 2010).
- Antitumor Effects in Breast Cancer : Specific 1,2,4-triazine derivatives bearing a piperazine amide moiety derived from this compound have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Miscellaneous Applications
- Photo-Oxidation Studies : This compound has been a subject of photo-oxidation studies, demonstrating its utility in understanding chemical reactions under light exposure (Ohta et al., 1994).
- Electrochemical Synthesis : It has been used in electrochemical syntheses, particularly in the formation of novel hydroquinone and benzoquinone derivatives (Nematollahi et al., 2014).
properties
IUPAC Name |
2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9-7-8(12)11-5-3-10(2)4-6-11;/h9H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUITTSYSZXADO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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